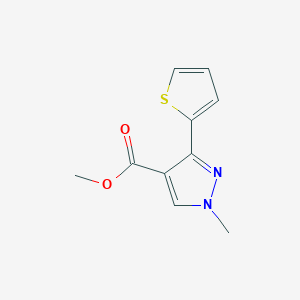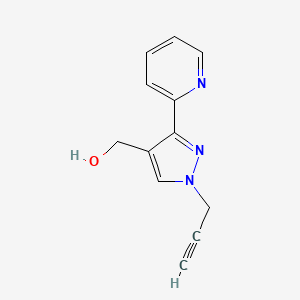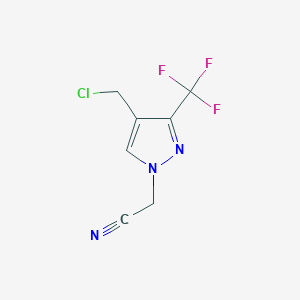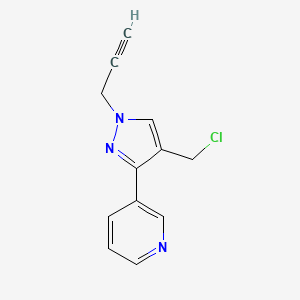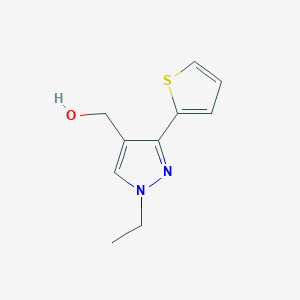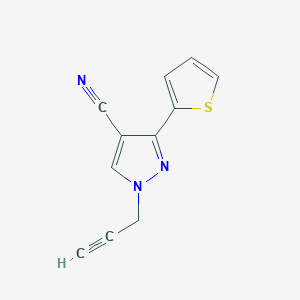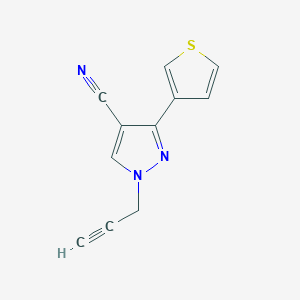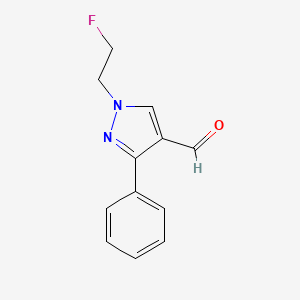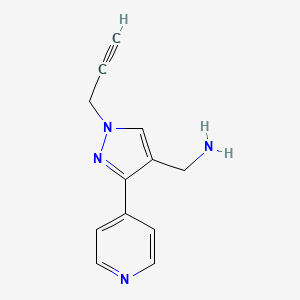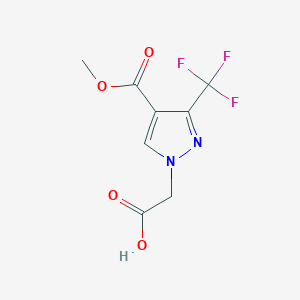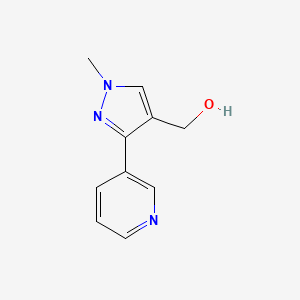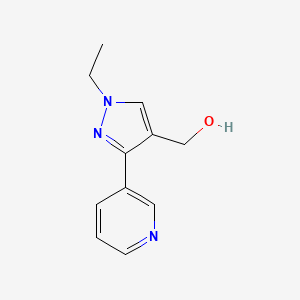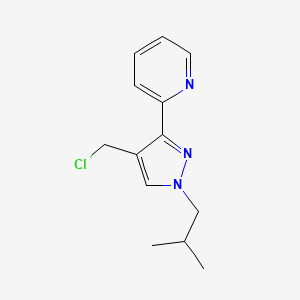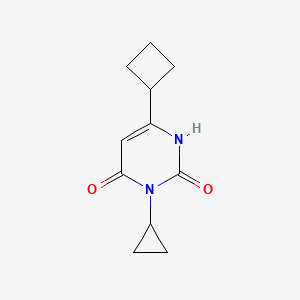
6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound with a unique structure that includes both cyclobutyl and cyclopropyl groups attached to a tetrahydropyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine core. This can be achieved through a condensation reaction between a cyclobutylamine and a cyclopropyl ketone in the presence of a suitable catalyst.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the dione functionality at positions 2 and 4 of the tetrahydropyrimidine ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to convert the dione functionality to corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Its unique structure allows for the exploration of its interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound’s potential pharmacological properties are of interest for drug discovery and development, particularly in the areas of anti-inflammatory, antiviral, and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.
6-Butyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains a butyl group instead of a cyclobutyl group, leading to differences in steric and electronic properties.
6-Cyclobutyl-1,2,3,4-tetrahydropyrimidine-2,4-dione:
Uniqueness
6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of both cyclobutyl and cyclopropyl groups, which confer distinct steric and electronic properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-cyclobutyl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-6-9(7-2-1-3-7)12-11(15)13(10)8-4-5-8/h6-8H,1-5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXFNPTTZNXOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



